REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2)#[N:2].[CH3:12][N:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1.N1CCCC1.N>C(O)C.CO>[CH3:12][N:13]1[CH2:14][CH:15]=[C:16]([C:6]2[C:5]3[C:9](=[CH:10][CH:11]=[C:3]([C:1]#[N:2])[CH:4]=3)[NH:8][CH:7]=2)[CH2:17][CH2:18]1
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at this temperature for 44 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an argon-purged round bottom flask
|
Type
|
CUSTOM
|
Details
|
fitted with a magnetic stirbar
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
transferred to an oil bath
|
Type
|
CUSTOM
|
Details
|
preheated to 80° C
|
Type
|
TEMPERATURE
|
Details
|
by additional cooling in the fridge
|
Type
|
CUSTOM
|
Details
|
As no precipitate formed
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford an orange oil
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the final residue was treated with ethanol
|
Type
|
WAIT
|
Details
|
left in the fridge for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The precipitate which formed
|
Type
|
FILTRATION
|
Details
|
was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with hexanes (205 mg of pale yellow solid, compound 49, 48.7%) 1H NMR (DMSO) δ 11.90 (br s, NH), 8.51 (s, 1H), 7.80 (s, 1H), 7.77-7.74 (d, J=8.7 Hz, 1H), 7.68-7.65 (d, J=8.1 Hz, 1H), 6.41 (s, 1H), 3.53 (s, 2H), 3.27-3.26 (d, J=2.4 Hz, 2H), 2.79-2.77 (d, J=4.5 Hz, 2H), 2.72-2.71 (d, J=1.5 Hz, 3H)
|
Reaction Time |
44 h |
Name
|
|
Type
|
|
Smiles
|
CN1CCC(=CC1)C1=CNC2=CC=C(C=C12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |